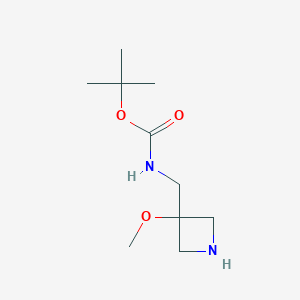

![molecular formula C11H17NO4 B1405016 3-Boc-6-オキサ-3-アザビシクロ[3.2.1]オクタン-8-オン CAS No. 1408076-29-8](/img/structure/B1405016.png)

3-Boc-6-オキサ-3-アザビシクロ[3.2.1]オクタン-8-オン

概要

説明

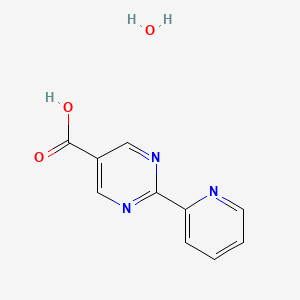

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a chemical compound with the molecular formula C11H17NO4 . It is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one and similar compounds has been a subject of research due to their biological significance . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular weight of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is 227.26 . The InChI code for this compound is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-9H,4-7H2,1-3H3 .Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of these compounds involves various chemical reactions, including the construction of an acyclic starting material and the formation of the bicyclic scaffold .Physical And Chemical Properties Analysis

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not specified .科学的研究の応用

創薬

この化合物は、窒素含有ヘテロ環構造のため、創薬分野における重要な合成中間体として機能します。 この化合物は、いくつかの全合成において使用されており、そのユニークな構造は、取得が困難ながらも貴重な足場となっています .

トロパンアルカロイド合成

8-アザビシクロ[3.2.1]オクタン骨格は、幅広い生物活性を示すトロパンアルカロイドファミリーの中心に位置しています。 この構造の立体選択的調製を目的とした研究は、その潜在的な生物学的影響のため、重要です .

PI3K阻害剤開発

3-オキサ-8-アザビシクロ[3.2.1]オクタン誘導体は、癌研究および治療において重要なPI3K阻害剤の開発に使用されています .

エナンチオ選択的合成

この化合物は、エナンチオ選択的合成プロセスに関与しており、これは、異なる生物学的効果を持つ可能性のある薬物分子の特定の立体異性体を生成するために不可欠です .

生物学的性質と毒性研究

研究には、合成、特性評価、分析方法、生物学的性質、毒性、安全性、および潜在的な治療応用に関する調査が含まれています.

今後の研究の方向性

この化合物の現在の研究状況と今後の研究方向は、その用途を拡大し、さまざまな科学分野におけるその可能性を完全に理解するために探求されています.

Safety and Hazards

将来の方向性

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one, is the central core of the family of tropane alkaloids . These compounds have attracted attention from many research groups worldwide due to their interesting biological activities . Future research may focus on the stereoselective synthesis of these compounds and their potential applications in various fields .

作用機序

Target of Action

The primary target of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is also the central core of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This interaction results in the activation of the tropane alkaloids, leading to their biological activities .

Biochemical Pathways

The compound affects the biochemical pathways associated with tropane alkaloids . The activation of these alkaloids can lead to various downstream effects, depending on the specific alkaloid involved . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its activation of tropane alkaloids . These effects can vary widely, as tropane alkaloids have a broad range of biological activities

特性

IUPAC Name |

tert-butyl 8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMIJZAIJKFKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2COC(C1)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101131762 | |

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101131762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1408076-29-8 | |

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101131762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

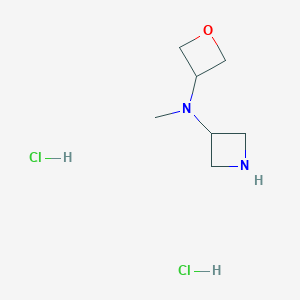

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)

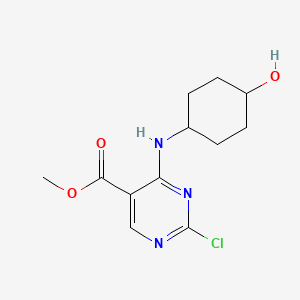

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)

![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)

![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)

![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)

![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)